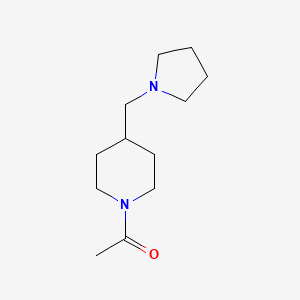

![molecular formula C20H18N6OS B2506749 N-(4-methylbenzyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891105-77-4](/img/structure/B2506749.png)

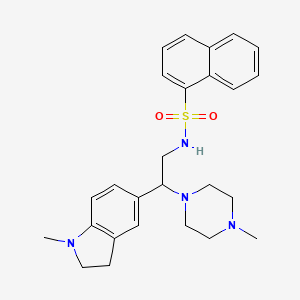

N-(4-methylbenzyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(4-methylbenzyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic molecule that appears to be designed for biological activity, given the presence of multiple heterocyclic components such as triazolo and pyridazin rings. These structural motifs are often found in pharmacologically active compounds. The molecule includes a thioacetamide group, which is a common functional group in drug design due to its potential for bioactivity.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(substitutedbenzyl-[1,4]diazepan-1-yl)acetamides were synthesized and evaluated for their inotropic activity . Although the specific synthesis of N-(4-methylbenzyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is not detailed, the methods used for similar compounds involve multi-step synthetic procedures that typically include the formation of the heterocyclic core, followed by the introduction of side chains and functional groups through various coupling reactions.

Molecular Structure Analysis

The molecular structure of N-(4-methylbenzyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide likely features a complex arrangement of rings, which may influence its binding to biological targets. The presence of a triazolo[4,3-b]pyridazin ring suggests a rigid and planar structure that could facilitate stacking interactions with aromatic amino acids within a binding site. The pyridin-2-yl group may also engage in hydrogen bonding or metal coordination, which could be critical for activity.

Chemical Reactions Analysis

The thioacetamide moiety in the compound is known to undergo various chemical reactions, such as hydrolysis to form thioamides or participation in nucleophilic substitution reactions. The benzyl and pyridinyl groups could be sites for oxidative metabolism, which is a common pathway for the biotransformation of drugs in the body. The triazolo and pyridazin rings might also be involved in redox reactions or serve as electron-donating or -withdrawing groups, influencing the reactivity of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-methylbenzyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide would be expected to include moderate solubility in organic solvents, given the presence of both polar and nonpolar regions within the molecule. The compound's lipophilicity and pKa would be influenced by the basic nitrogen atoms in the heterocycles and the acidic hydrogen atoms in the thioacetamide group. These properties are crucial for the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a biological system.

The provided data does not include specific case studies or detailed experimental results for the compound . However, the synthesis and evaluation of structurally related compounds suggest that N-(4-methylbenzyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide could potentially exhibit biological activities worth investigating further .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Applications

- The compound and its derivatives have been synthesized and assessed for their potential in addressing biological targets. For instance, studies have demonstrated the synthesis of various heterocycles incorporating a thiadiazole moiety, indicating potential insecticidal activity against certain pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

- Another research direction explores antimicrobial evaluation, where new thienopyrimidine derivatives showed pronounced antimicrobial activity, suggesting the compound's potential utility in developing new antimicrobial agents (Bhuiyan et al., 2006).

Molecular Docking and In Vitro Screening

- Molecular docking studies have been conducted on novel pyridine and fused pyridine derivatives to evaluate their binding energies towards specific proteins, demonstrating antimicrobial and antioxidant activities. These studies provide insights into the compound's potential as a scaffold for designing molecules with desired biological activities (Flefel et al., 2018).

Modification and Optimization

- Modifications of the compound, aiming to enhance its biological efficacy and reduce toxicity, have been explored. For example, replacing the acetamide group with an alkylurea moiety in certain derivatives led to compounds exhibiting potent anticancer effects with reduced toxicity, indicating the importance of structural optimization in medicinal chemistry (Wang et al., 2015).

Eigenschaften

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6OS/c1-14-5-7-15(8-6-14)12-22-19(27)13-28-20-24-23-18-10-9-17(25-26(18)20)16-4-2-3-11-21-16/h2-11H,12-13H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQXMPMNTFCLRPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-methylphenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

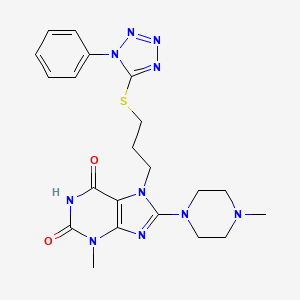

![4-[4-(Benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2506679.png)

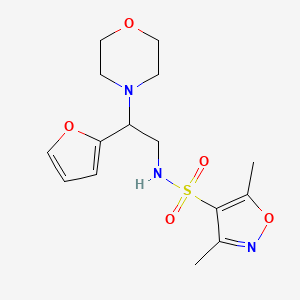

![6-chloro-N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]pyridine-3-sulfonamide](/img/structure/B2506682.png)

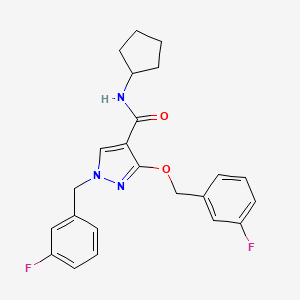

![4-bromo-5-[[2-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenoxy]methyl]-1-methyl-2-phenylpyrazol-3-one](/img/structure/B2506683.png)

![5-(4-chlorophenyl)-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}pyrimidine](/img/structure/B2506685.png)

![6-(4-bromobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2506686.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2506688.png)